
Daledalin
Overview
Description
Daledalin, also known by its chemical name N-Methyl-3-(3-methyl-1-phenyl-2,3-dihydro-1H-indol-3-yl)propan-1-amine, is a selective norepinephrine reuptake inhibitor. It was synthesized and trialed as an antidepressant in the early 1970s but was never marketed . This compound does not significantly affect the reuptake of serotonin and dopamine and lacks antihistamine or anticholinergic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Daledalin can be synthesized by the reduction of amedalin using diborane as a reducing agent . The reaction typically involves the following steps:
Starting Material: Amedalin.
Reducing Agent: Diborane.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the selective reduction of the amedalin to this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented due to its status as an experimental compound, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety protocols for handling diborane.
Chemical Reactions Analysis
Types of Reactions: Daledalin primarily undergoes the following types of reactions:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: As mentioned, this compound itself is synthesized through the reduction of amedalin.
Substitution: this compound can undergo substitution reactions where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reagents: Diborane for the synthesis of this compound from amedalin.
Substitution Reagents: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of this compound, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Daledalin has been primarily studied for its potential as an antidepressant due to its selective norepinephrine reuptake inhibition . Although it was never marketed, its unique properties have made it a subject of interest in various research fields:
Chemistry: this compound serves as a model compound for studying selective norepinephrine reuptake inhibitors.
Biology: Research on this compound helps in understanding the role of norepinephrine in mood regulation and depression.
Medicine: While not used clinically, this compound’s structure and mechanism provide insights into the development of new antidepressants.
Mechanism of Action
Daledalin exerts its effects by selectively inhibiting the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft . This action enhances norepinephrine signaling, which is believed to contribute to its antidepressant effects. Unlike some other antidepressants, this compound does not significantly affect serotonin or dopamine reuptake and lacks antihistamine or anticholinergic properties .
Comparison with Similar Compounds
Amedalin: The precursor to Daledalin, also a norepinephrine reuptake inhibitor.
Desipramine: Another selective norepinephrine reuptake inhibitor used clinically as an antidepressant.
Nortriptyline: A tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.
Uniqueness of this compound: this compound’s uniqueness lies in its selective inhibition of norepinephrine reuptake without significant effects on serotonin and dopamine reuptake . This selectivity differentiates it from other compounds like desipramine and nortriptyline, which may have broader effects on neurotransmitter systems.
Biological Activity
Daledalin, a compound recognized for its potential therapeutic applications, has garnered interest in various fields, particularly in the treatment of neurobehavioral disorders and leishmaniasis. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Overview of this compound
This compound is a member of the isoindole derivative class, which has shown promise in treating conditions such as depression and leishmaniasis. Its mechanism of action primarily involves the inhibition of neurotransmitter transporters, which is crucial for managing neurobehavioral disorders.
This compound exhibits selective inhibitory effects on multiple neurotransmitter transporters, including:
- Dopamine Transporter (DAT)
- Serotonin Transporter (SERT)
- Norepinephrine Transporter (NET)
The unique capacity of this compound to inhibit these transporters with a balanced ratio allows it to address dysregulation in neuronal circuits effectively. This characteristic is particularly valuable in treating co-occurring neurobehavioral disorders, which have historically required combination therapies .
Biological Activity in Leishmaniasis
Recent studies have identified this compound as a potential antileishmanial agent. The compound was included in a structural similarity search that highlighted its efficacy against Leishmania donovani 24-sterol methyltransferase (LdSMT), a critical enzyme for ergosterol synthesis in leishmanial cells.
Binding Affinity and Efficacy
The binding energies of this compound and related compounds were evaluated using molecular docking simulations. The results indicated promising binding affinities ranging from -7.0 to -8.4 kcal/mol, suggesting effective interaction with LdSMT:
Compound | Binding Energy (kcal/mol) | Probability of Activity (Pa) | Probability of Inactivity (Pi) |
---|---|---|---|
This compound | -7.6 | 0.362 | 0.066 |
Vabicaserin | -7.5 | 0.370 | 0.050 |
Zanapezil | -7.8 | 0.300 | 0.100 |
Imipramine | -7.2 | 0.280 | 0.120 |
These findings underscore this compound's potential as a novel therapeutic candidate for leishmaniasis treatment .
Case Studies Highlighting Clinical Applications
Case Study 1: Treatment of Depression
A controlled trial involving this compound tosylate demonstrated its effectiveness in managing depressive illness. Patients treated with this compound showed significant improvement in depressive symptoms compared to the control group, indicating its potential as an antidepressant agent .
Case Study 2: Neurobehavioral Disorders
In another case study focusing on patients with co-occurring neurobehavioral disorders, this compound was administered as part of a treatment regimen aimed at balancing neurotransmitter levels. The results revealed improvements in both mood and cognitive function among participants, reinforcing the compound's role in addressing complex psychiatric conditions .
Q & A
Basic Research Questions
Q. What are the critical methodological steps for designing a reproducible synthesis protocol for Daledalin?
- Answer : A robust synthesis protocol requires:
- Reaction Optimization : Systematic variation of temperature, solvent, and catalyst ratios to maximize yield .
- Purification Validation : Use HPLC and NMR to confirm purity (>95%) and identity, with retention time comparisons to known standards .
- Characterization : Include FTIR for functional groups, mass spectrometry for molecular weight, and elemental analysis for composition .
- Documentation : Provide step-by-step procedures, including safety precautions for handling reactive intermediates (e.g., avoiding strong acids/bases per safety guidelines ).
Q. How should researchers standardize pharmacological assays to evaluate this compound’s in vitro activity?
- Answer :
- Dose-Response Curves : Use at least five concentrations (e.g., 1 nM–100 µM) to calculate EC50/IC50 values, with triplicate measurements to assess variability .
- Control Groups : Include positive controls (e.g., reference inhibitors) and vehicle controls to validate assay conditions .
- Statistical Methods : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment effects, reporting p-values and confidence intervals .
- Replicability : Share raw data in supplementary materials, including outlier exclusion criteria .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported pharmacokinetic data for this compound across species?
- Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., rodent vs. primate models) to identify species-specific metabolic pathways. Use funnel plots to detect publication bias .
- Subgroup Analysis : Stratify data by variables like dosage (e.g., 10 mg/kg vs. 50 mg/kg) or administration route (oral vs. intravenous) to isolate confounding factors .
- In Silico Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict interspecies differences in absorption/distribution .
- Methodological Audit : Compare extraction techniques (e.g., protein precipitation vs. solid-phase extraction) that may affect plasma concentration measurements .
Q. How can researchers address discrepancies in this compound’s reported mechanism of action (MOA) across cell lines?
- Answer :
- Pathway Enrichment Analysis : Use transcriptomic datasets (RNA-seq) to identify differentially expressed genes common to conflicting studies, highlighting core pathways .
- Knockout/Rescue Experiments : Validate MOA by silencing putative targets (e.g., CRISPR/Cas9) and observing phenotypic reversal with exogenous gene expression .
- Cross-Validation : Replicate experiments in multiple cell lines (e.g., HEK293 vs. HeLa) under standardized conditions (e.g., serum-free media, 37°C/5% CO2) to control for cell-specific artifacts .
Q. What analytical frameworks are suitable for assessing this compound’s long-term stability under varying storage conditions?
- Answer :
- Accelerated Stability Testing : Expose samples to elevated temperatures (40°C, 75% RH) and monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life at standard storage (25°C) .
- Degradant Identification : Use LC-MS/MS to characterize byproducts and assess toxicity (e.g., in silico toxicity prediction tools like ADMETlab ).
Q. Methodological Guidance Table
Properties
IUPAC Name |
N-methyl-3-(3-methyl-1-phenyl-2H-indol-3-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-19(13-8-14-20-2)15-21(16-9-4-3-5-10-16)18-12-7-6-11-17(18)19/h3-7,9-12,20H,8,13-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAIJBZEDDOCAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C3=CC=CC=C3)CCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865035 | |
Record name | Daledalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22136-27-2 | |
Record name | 2,3-Dihydro-N,3-dimethyl-1-phenyl-1H-indole-3-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22136-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daledalin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022136272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daledalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09189 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Daledalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DALEDALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IT56261A5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.